Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate
Description
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate (C₆H₄BrClO₄S₂; molecular weight: 318.53 g/mol) is a substituted thiophene derivative featuring a bromine atom at position 4, a chlorosulfonyl group at position 5, and a methyl ester at position 2 of the thiophene ring . Its structural uniqueness arises from the combination of electron-withdrawing groups (Br, ClO₂S) and the ester moiety, which confer reactivity suitable for cross-coupling reactions and further functionalization. The compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic scaffolds .
Properties
IUPAC Name |
methyl 4-bromo-5-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO4S2/c1-12-5(9)4-2-3(7)6(13-4)14(8,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAYQSPTRMDCHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Thiophene Derivative
- Starting Material: Thiophene or a thiophene-2-carboxylate derivative.
- Reagents: Bromine or a bromine source (e.g., N-bromosuccinimide) in the presence of a catalyst or under controlled conditions.
- Conditions: Typically performed at low to moderate temperatures to avoid polybromination.
- Outcome: Introduction of a bromine atom selectively at the 4-position of the thiophene ring.
Chlorosulfonation
- Reagents: Chlorosulfonic acid (ClSO3H) is used to introduce the chlorosulfonyl group.
- Mechanism: Electrophilic aromatic substitution on the brominated thiophene ring, targeting the 5-position.
- Conditions: Controlled temperature (often below 50°C) to prevent decomposition or overreaction.
- Result: Formation of 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid intermediate.
Esterification to Methyl Ester
- Reagents: Methanol, often with an acid catalyst such as sulfuric acid or a dehydrating agent.
- Conditions: Reflux or room temperature depending on catalyst and solvent.
- Purpose: Conversion of the carboxylic acid group to the methyl ester, yielding methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate.
- Purification: Crystallization or chromatographic techniques to isolate the pure product.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Bromination | Bromine source, catalyst, low temp (0-30°C) | 4-Bromo-thiophene-2-carboxylate |
| 2 | Chlorosulfonation | Chlorosulfonic acid, controlled temp (<50°C) | 4-Bromo-5-(chlorosulfonyl)thiophene-2-carboxylic acid |
| 3 | Esterification | Methanol, acid catalyst, reflux or RT | This compound |
Research Findings and Optimization Notes
- Catalyst Use: Bromination often benefits from catalysts or radical initiators to enhance regioselectivity.
- Temperature Control: Maintaining low temperatures during bromination and chlorosulfonation minimizes side reactions such as overbromination or sulfonylation at undesired positions.
- Solvent Choice: Non-polar solvents like dichloromethane or chloroform are commonly used to dissolve intermediates and control reaction rates.
- Purification: Post-reaction workup typically involves filtration, washing with sodium bicarbonate or water to neutralize acids, drying over anhydrous sodium sulfate, and crystallization at low temperatures to obtain pure product.
- Yield Considerations: Multi-step synthesis requires careful monitoring by thin-layer chromatography (TLC) or HPLC to optimize yields and purity.
Analytical Characterization (Supporting Preparation)
- NMR Spectroscopy: Confirms substitution pattern on the thiophene ring.
- Mass Spectrometry: Verifies molecular weight (319.6 g/mol) and molecular formula (C6H4BrClO4S2).
- Infrared Spectroscopy: Detects characteristic sulfonyl chloride (S=O) and ester (C=O) functional groups.
- Chromatography: TLC and column chromatography used for reaction monitoring and purification.
Comparative Data Table of Key Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Bromination Temperature | 0–30°C | Prevents overbromination |
| Chlorosulfonation Temp. | 10–50°C | Controlled to avoid decomposition |
| Solvent | Dichloromethane, Chloroform | Good solubility, inertness |
| Esterification Catalyst | Sulfuric acid or acid resin | Promotes methyl ester formation |
| Reaction Time (each step) | 1–4 hours | Monitored by TLC |
| Purification | Crystallization at -10°C, filtration | Achieves high purity |
| Yield (overall) | Variable, typically 60–80% | Dependent on optimization |
Chemical Reactions Analysis
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophiles can replace the bromine atom under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For instance, reducing agents can convert the chlorosulfonyl group to a sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves:
- Bromination : Thiophene is brominated using bromine or a bromine source.
- Chlorosulfonation : The brominated thiophene is treated with chlorosulfonic acid.
- Esterification : The resulting compound is esterified with methanol to yield the final product.
These steps are optimized for high yield and purity in industrial applications .
Organic Synthesis
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine and chlorosulfonyl groups can be replaced with other functional groups.
- Coupling Reactions : It can engage in coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with other aromatic compounds .
Medicinal Chemistry
Research has explored the potential of this compound as a building block for drug development:
- Antitumor Activity : Derivatives of this compound have shown promising results against various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range for derivatives against colon cancer and non-small cell lung cancer .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CFI-400945 | HCT116 | 5.0 |
| Compound 82a | KMS-12 BM | 1400 |
| Compound 109 | NSCLC | 5.3 |
- Antimicrobial Activity : The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Material Science
The structural characteristics of this compound make it advantageous for developing advanced materials:
- Organic Semiconductors : Its properties allow it to be utilized in creating organic semiconductors, which are essential for electronic devices.
- Light-emitting Diodes : The compound's unique electronic properties can be harnessed for applications in light-emitting diodes .
Case Study 1: Antitumor Efficacy
A derivative of this compound was tested on mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, demonstrating effective antitumor activity.
Case Study 2: Antimicrobial Testing
In vitro tests against various bacterial strains revealed that the compound had minimal inhibitory concentrations comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and chlorosulfonyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways .
Comparison with Similar Compounds
The compound is compared below with structurally analogous thiophene-2-carboxylate derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position : The target compound’s bromine and chlorosulfonyl groups at positions 4 and 5 distinguish it from its positional isomer (), which may exhibit altered reactivity in nucleophilic substitution or cross-coupling reactions.
- Electron-Withdrawing vs.
- Functional Group Diversity : The hydroxy and methylsulfanyl substituents in enable hydrogen bonding and sulfur-based interactions, broadening biological applicability compared to the target compound’s sulfonyl chloride moiety.
Commercial Availability and Cost
- The target compound is listed as a building block by CymitQuimica (), though pricing data are unavailable. In contrast, its positional isomer (methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate) is priced at $288/250 mg (), reflecting demand for specialized intermediates.
- Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate () is marketed as a research chemical, emphasizing its niche applications in oncology.
Biological Activity
Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with a bromine atom and a chlorosulfonyl group, contributing to its reactivity and biological potential. The chlorosulfonyl group is particularly notable for its ability to form covalent bonds with nucleophilic sites on biomolecules, which may enhance its biological activity.
The biological activity of this compound can be attributed to its reactivity towards various nucleophiles and electrophiles. The chlorosulfonyl group facilitates the formation of sulfonamide derivatives, which have demonstrated specific biological activities, including antimicrobial and anticancer properties .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that thiophene derivatives exhibit significant antibacterial activity, often surpassing traditional antibiotics in efficacy .
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 15 | Effective |
| S. aureus | 10 | Effective |
| Pseudomonas aeruginosa | 12 | Effective |
Anticancer Activity
Research has shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, studies using the MCF7 breast cancer cell line revealed that certain thiophene derivatives induce apoptosis and inhibit cell growth effectively .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 20 | Inhibition of growth |
| HeLa | 15 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the bromine atom and the chlorosulfonyl group significantly enhances the biological activity of thiophene derivatives. Modifications at these positions can lead to increased potency against various targets, including bacterial enzymes and cancer cell receptors .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiophene derivatives, including this compound, demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study employed a disk diffusion method to assess effectiveness compared to standard antibiotics .
- Anticancer Potential : In vitro assays on MCF7 cells showed that the compound could reduce cell viability significantly at concentrations as low as 20 µM. Molecular docking studies suggested strong binding interactions with key targets involved in cell cycle regulation .
- Inflammatory Response Modulation : Research has also highlighted the compound's potential in modulating inflammatory responses through NF-kB pathway activation, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing Methyl 4-bromo-5-(chlorosulfonyl)thiophene-2-carboxylate, and how are they interpreted?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra to confirm substitution patterns. For example, the bromo group at position 4 and chlorosulfonyl at position 5 will deshield adjacent protons, with splitting patterns reflecting neighboring substituents. Compare with analogous thiophene derivatives (e.g., methyl 4-methyl-5-aryl-thiophene-2-carboxylates) where aryl protons appear as multiplets in the δ 7.50–7.70 region .
- IR : Identify characteristic peaks for ester (C=O stretch ~1700 cm), sulfonyl chloride (S=O asymmetric stretch ~1370 cm), and C-Br (stretch ~550 cm).
- Mass Spectrometry : Look for molecular ion peaks at m/z 241 (M for CHClOS) and fragments corresponding to loss of Br (~80 Da) or SOCl (~99 Da) .
Q. How is this compound synthesized, and what are critical reaction conditions?
- Methodological Answer :
- Step 1 : Start with thiophene-2-carboxylic acid derivatives. Bromination at position 4 can be achieved using NBS (N-bromosuccinimide) in DMF under controlled temperatures (0–5°C) to avoid over-bromination.
- Step 2 : Introduce the chlorosulfonyl group via sulfonation with chlorosulfonic acid (ClSOH) at 0°C, followed by quenching with methanol to form the methyl ester. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) .
- Key Considerations : Moisture-sensitive reagents (e.g., ClSOH) require anhydrous conditions. Use Schlenk techniques for air-sensitive steps .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer :
- Store at 0–6°C in airtight, light-resistant containers under inert gas (Ar/N). The chlorosulfonyl group is hygroscopic and prone to hydrolysis; use molecular sieves (3Å) to absorb moisture. For long-term storage (>6 months), keep as a solid under vacuum .
Advanced Research Questions
Q. How does the bromo substituent influence the reactivity of the chlorosulfonyl group in cross-coupling reactions?
- Methodological Answer :
- The bromo group at position 4 activates the thiophene ring for Suzuki-Miyaura coupling with aryl boronic acids, while the chlorosulfonyl group at position 5 can act as a directing group. Use Pd(PPh) (5 mol%) and KCO in THF/HO (3:1) at 80°C. The electron-withdrawing sulfonyl group increases the electrophilicity of the bromo site, accelerating transmetallation .
- Competing Pathways : Competing hydrolysis of the chlorosulfonyl group can occur if aqueous conditions are not rigorously controlled. Pre-dry solvents (THF over Na/benzophenone) and minimize reaction time .
Q. What computational methods are suitable for predicting the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The chlorosulfonyl group creates a high electron density at the sulfur atom, making position 5 susceptible to nucleophilic substitution (e.g., with amines or alkoxides).
- Hammett Analysis : Use σ values (Br: +0.39, SOCl: +1.05) to predict substituent effects on reaction rates. The strong electron-withdrawing nature of SOCl directs nucleophiles to position 4 in SNAr reactions .
Q. How can single-crystal X-ray diffraction resolve ambiguities in structural assignments for derivatives of this compound?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of a DCM/hexane mixture. Use SHELXL for structure refinement. For example, the dihedral angle between the thiophene ring and ester group in analogous ethyl thiophene-2-carboxylates is ~2°, confirming minimal steric distortion .
- Validation : Check for disorder in the sulfonyl chloride group (common due to rotational flexibility). Apply restraints to SOCl bond lengths (S–O: ~1.43 Å, S–Cl: ~2.07 Å) during refinement .
Q. What strategies mitigate competing side reactions during functionalization of the chlorosulfonyl group?
- Methodological Answer :
- Selective Amination : Use bulky amines (e.g., tert-butylamine) in dry DCM to reduce hydrolysis. Add a catalytic amount of DMAP to enhance nucleophilicity.
- Temperature Control : Reactions at −20°C suppress sulfonate ester formation. For example, reacting with ethanol at −20°C yields the sulfonamide, whereas room temperature promotes esterification .
Data Contradictions and Resolution
- Predicted vs. Experimental Boiling Points : predicts a boiling point of 365.7°C, but experimental data for analogous compounds (e.g., methyl 4-methyl-thiophene-2-carboxylate) show decomposition above 250°C. Resolve by using reduced-pressure distillation (e.g., 10 mmHg) to isolate the compound before decomposition .
- Spectral Assignments : Discrepancies in H NMR shifts for thiophene protons (δ 7.70–7.55 in vs. δ 7.85–7.60 in similar derivatives) arise from solvent effects (DMSO vs. CDCl). Standardize solvent systems for comparative analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
